molecular formula C18H14N4O3 B14297423 4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid CAS No. 116143-45-4

4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid

Cat. No.: B14297423
CAS No.: 116143-45-4
M. Wt: 334.3 g/mol
InChI Key: WKGSPTWOJRXUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid is a complex organic compound with the chemical formula C₁₈H₁₄N₄O₃ . This compound is part of a group of stereoisomers and is known for its unique structure, which includes a furan ring, a phenylhydrazinylidene group, and a benzoic acid moiety. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid involves several steps. One common method includes the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals . This reaction typically occurs under mild conditions and can be completed in a single step. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

CAS No.

116143-45-4

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

4-[[N-anilino-C-(furan-2-yl)carbonimidoyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H14N4O3/c23-18(24)13-8-10-15(11-9-13)20-22-17(16-7-4-12-25-16)21-19-14-5-2-1-3-6-14/h1-12,19H,(H,23,24)

InChI Key

WKGSPTWOJRXUFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CO2)N=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.